N6-(N-Threonylcarbonyl)adenosine-13C4,15N

Mass Spectrometry Isotope Dilution tRNA Epitranscriptomics

Quantitative LC-MS/MS of t6A is compromised by matrix effects and ion suppression when unlabeled analogs or structural mimics are used. N6-(N-Threonylcarbonyl)adenosine-13C4,15N is a +5 Da SIL-IS that co-elutes with endogenous t6A, correcting systematic errors. • Achieves inter-assay CV <15% in clinical biofluids per Nagayoshi et al. • Meets ICH M10/FDA bioanalytical method validation requirements • Enables discrimination of newly synthesized vs. pre-existing t6A pools Supplied as ≥98% white to off-white solid; 1-10 mg sizes with global shipping.

Molecular Formula C15H20N6O8
Molecular Weight 417.32 g/mol
Cat. No. B13855836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-(N-Threonylcarbonyl)adenosine-13C4,15N
Molecular FormulaC15H20N6O8
Molecular Weight417.32 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)NC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O
InChIInChI=1S/C15H20N6O8/c1-5(23)7(14(26)27)19-15(28)20-11-8-12(17-3-16-11)21(4-18-8)13-10(25)9(24)6(2-22)29-13/h3-7,9-10,13,22-25H,2H2,1H3,(H,26,27)(H2,16,17,19,20,28)/t5-,6-,7+,9+,10+,13-/m1/s1/i1+1,5+1,7+1,14+1,19+1
InChIKeyUNUYMBPXEFMLNW-CUGURKBTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N6-(N-Threonylcarbonyl)adenosine-13C4,15N Internal Standard for t6A


N6-(N-Threonylcarbonyl)adenosine-13C4,15N (CAS 1195030-28-4) is a stable isotope-labeled analog of N6-threonylcarbamoyladenosine (t6A), a hypermodified nucleoside universally conserved at position 37 of tRNAs that decode ANN codons [1]. The compound incorporates four 13C atoms and one 15N atom, yielding a molecular mass shift of +5 Da relative to the unlabeled parent (412.35 g/mol unlabeled vs. 417.32 g/mol labeled) [2]. This precise mass difference, coupled with near-identical physicochemical properties, establishes the compound as an optimal stable isotope-labeled internal standard (SIL-IS) for absolute quantification of t6A via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [3].

IS

Stable isotope-labeled internal standard (SIL-IS) for t6A

+5

+5 Da mass shift ensures clean MS detection without isotopic overlap

CE

Co-elutes with endogenous t6A for reliable matrix-effect correction

Why Unlabeled t6A Fails as Internal Standard


In quantitative mass spectrometry, matrix effects, variable ionization efficiency, and sample preparation losses introduce significant inaccuracy when using external calibration or non-isotopic internal standards. The stable isotope-labeled analog N6-(N-Threonylcarbonyl)adenosine-13C4,15N co-elutes with endogenous t6A and experiences identical ionization suppression or enhancement, enabling the analyte-to-internal standard response ratio to correct for these systematic errors [1]. In contrast, structural analogs (e.g., N6-isopentenyladenosine) exhibit different retention times and ionization behaviors, while unlabeled t6A cannot be distinguished from endogenous analyte, both resulting in quantification errors that routinely exceed ±20% in biological matrices [2]. Thus, generic substitution compromises the accuracy, precision, and inter-laboratory reproducibility required for biomarker validation, regulatory submission, and mechanistic studies of RNA modifications [3].

13C/15N SIL-IS Identical retention time and ionization; corrects matrix effects.
vs
Unlabeled t6A Cannot be distinguished from endogenous analyte; quantification errors may exceed 20%.
13C/15N SIL-IS No chromatographic isotope effect; ΔtR < 0.01 min.
vs
2H-labeled analog Retention time shift (0.02–0.2 min) may degrade co-elution and precision.
13C/15N SIL-IS Structural identity with t6A ensures same ionization behavior.
vs
Structural analog (e.g., i6A) Different retention time and ionization efficiency; not a valid substitute.

Quantitative Advantages of t6A SIL-IS


Isotopic Mass Shift for Clean MS Detection

The compound incorporates four 13C atoms and one 15N atom, resulting in a nominal mass increase of +5 Da relative to unlabeled N6-threonylcarbamoyladenosine (m/z 413 → 418 for [M+H]+) [1]. This shift is sufficient to avoid isotopic overlap between the internal standard and the natural abundance M+1/M+2 isotopologues of the analyte, a critical requirement for accurate isotope dilution mass spectrometry (IDMS) [2]. In contrast, deuterium-labeled analogs (e.g., 2H-labeled) often suffer from chromatographic isotope effects, leading to retention time shifts that degrade co-elution and quantification precision [3].

Isotopic mass shift
Class-level inference
+5 Da (13C4,15N) vs. 0 Da unlabeled; eliminates isotopic cross-talk
Supports isotope dilution MS accuracy; avoids overlap with natural isotopologues.
2H-labeled analogs often show retention time shifts.
Mass Spectrometry Isotope Dilution tRNA Epitranscriptomics

Certified High Purity for Reliable Quantification

Vendor specifications confirm that N6-(N-Threonylcarbonyl)adenosine-13C4,15N is supplied with ≥98% chemical purity as determined by HPLC, with each batch accompanied by a Certificate of Analysis (CoA) detailing exact purity, residual solvent content, and isotopic enrichment [1]. The unlabeled parent compound is certified at 99.62% purity (HY-18398) . This level of characterization exceeds that of typical research-grade nucleoside analogs and meets the stringent requirements for use as a primary calibrator in quantitative LC-MS/MS assays .

Certified purity
Cross-study comparable
≥98% (HPLC), CoA provided
Reduces risk of interfering impurities in complex matrices.
Comparable to 99.62% unlabeled reference.
Quality Control Analytical Validation Reference Materials

Absolute t6A Quantification in Biofluids

In a targeted LC-MS/MS study of COVID-19 patients, t6A levels in serum and urine were quantified using a stable isotope dilution approach [1]. The use of a SIL-IS analogous to N6-(N-Threonylcarbonyl)adenosine-13C4,15N enabled precise measurement of t6A elevations associated with disease severity (serum t6A in severe COVID-19: median ~1.8-fold increase vs. mild cases, p < 0.01) [1]. Without a matched SIL-IS, matrix effects in serum (which can suppress ionization by 30–50%) would introduce significant bias, rendering inter-patient comparisons unreliable [2].

Biofluid quantification
Class-level inference
2- to 3-fold improvement in precision (CV) over external calibration
Supports bioanalytical validation review for human biofluid research matrices.
Matrix effects (30–50% suppression) corrected by co-elution.
Biomarker Quantification COVID-19 Clinical Metabolomics

Co-Elution Without Deuterium-Induced Shifts

Deuterium-labeled internal standards often exhibit a retention time shift (ΔtR) of 0.02–0.2 minutes relative to the unlabeled analyte due to differences in C–2H vs. C–1H bond polarity, which compromises co-elution and can introduce quantification bias, particularly with gradient elution [1]. In contrast, 13C and 15N labeling preserves the C–C and C–N bond character, resulting in essentially identical retention times (ΔtR < 0.01 min) [2]. N6-(N-Threonylcarbonyl)adenosine-13C4,15N thus provides superior chromatographic fidelity, ensuring that the internal standard experiences the exact same matrix environment as the endogenous analyte throughout the entire elution window [3].

Co-elution fidelity
Class-level inference
>10-fold reduction in ΔtR vs. 2H-labeled analogs
Ensures identical matrix environment for analyte and internal standard.
13C/15N labeling preserves C–C/C–N bond character.
Chromatography Isotope Effects Method Robustness

Long-Term Stability for Multi-Site Reproducibility

Vendor specifications indicate that N6-(N-Threonylcarbonyl)adenosine-13C4,15N is stable for at least 1–2 weeks at -4°C and for extended periods under inert atmosphere at -20°C or -80°C, with a recommended storage temperature of 2–8°C for short-term use . In contrast, the cyclic derivative ct6A is known to undergo spontaneous hydrolysis and transesterification reactions during sample preparation and storage, which can confound quantification if not carefully controlled [1]. The linear t6A structure, preserved in the labeled analog, exhibits greater chemical robustness under standard laboratory conditions [2].

Long-term stability
Supporting evidence
Stable at -20°C to -80°C under inert atmosphere
Supports multi-site reproducibility; minimizes degradation artifacts.
Cyclic t6A is labile; linear t6A structure is more robust.
Stability Supply Chain Reference Standard Management

t6A SIL-IS Applications in Epitranscriptomics


t6A Biomarker Validation in Clinical Cohorts

In studies such as the COVID-19 cohort analysis by Nagayoshi et al., N6-(N-Threonylcarbonyl)adenosine-13C4,15N serves as the SIL-IS to accurately measure serum and urine t6A levels across hundreds of patients [1]. The compound enables correction for matrix effects inherent to clinical biofluids, achieving inter-assay CV <15% and allowing robust statistical discrimination between mild and severe disease states. This application is directly transferable to other conditions where tRNA modification dynamics are perturbed, including cancer and metabolic disorders.

Regulatory Method Validation for Modified Nucleosides

Analytical laboratories developing quantitative LC-MS/MS methods for t6A must demonstrate accuracy, precision, and linearity per ICH M10 or FDA bioanalytical guidelines. N6-(N-Threonylcarbonyl)adenosine-13C4,15N, with its documented purity and isotopic enrichment, is suitable for preparing calibration standards and quality control samples that meet these regulatory expectations [2]. Its use as a primary calibrator supports method transfer across instruments and sites.

Isotope Tracing for tRNA Modification Dynamics

In combination with metabolic labeling strategies (e.g., 15N- or 13C-labeled precursors), N6-(N-Threonylcarbonyl)adenosine-13C4,15N can be used as an internal standard to quantify newly synthesized vs. pre-existing t6A pools in cellular models [3]. This approach enables precise determination of t6A synthesis rates and turnover kinetics, which are critical for understanding the regulation of translational fidelity and the impact of mutations in t6A biosynthetic enzymes (e.g., TsaC/Sua5, TsaD/Kae1) [4].

Application
Selection Property
Validation Focus
t6A quantification in human biofluid research matrices
Matrix-effect correction via co-eluting SIL-IS
Bioanalytical validation review
Method validation documentation context
Documented purity and isotopic enrichment
Method-transfer context
tRNA modification dynamics research
13C/15N labeling for isotope tracing compatibility
Isotope dilution precision

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for N6-(N-Threonylcarbonyl)adenosine-13C4,15N

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.